![molecular formula C20H19N5O2S B3008531 2-[[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one CAS No. 422533-02-6](/img/structure/B3008531.png)
2-[[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C20H19N5O2S and its molecular weight is 393.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Researchers have developed methodologies for synthesizing quinazolinone derivatives, including compounds structurally related to "2-[[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one." These methods are crucial for exploring the therapeutic potential of quinazolinones in drug discovery. For instance, the synthesis of quinazolin-4(3H)-ones via amidine N-arylation demonstrates the chemical versatility of quinazolinone frameworks, facilitating the generation of diverse derivatives for pharmacological evaluation (Li et al., 2013).
Potential Therapeutic Applications
Anticancer Activity
Quinazolinone derivatives have been evaluated for their potential anticancer activity. The synthesis of novel quinazolin-2,4-dione hybrid molecules and their in silico molecular docking studies against Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH) indicate these compounds' potential as antimalarial agents. This suggests the broader utility of the quinazolinone scaffold in designing inhibitors against various targets involved in disease pathogenesis (Abdelmonsef et al., 2020).
Anti-Inflammatory Properties
The exploration of quinazolinone derivatives for anti-inflammatory activities reveals the compound class's potential in treating inflammatory conditions. For example, the synthesis and evaluation of newer quinazolin-4-one derivatives have shown significant anti-inflammatory activity, indicating their utility in developing new anti-inflammatory drugs (Kumar & Rajput, 2009).
Wirkmechanismus
While the specific mechanism of action for “2-[[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one” is not available, quinazoline derivatives have been found to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antitubercular, and antiviral activities .
Zukünftige Richtungen
Quinazoline and quinazolinone derivatives have received significant attention due to their wide range of biopharmaceutical activities . The potential applications of these derivatives in fields of biology, pesticides, and medicine are still being explored . Future research may focus on developing new synthetic methods and investigating the biological properties of these compounds .
Eigenschaften
IUPAC Name |
2-[[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-27-11-9-21-19-15-6-2-3-7-16(15)23-20(24-19)28-13-14-12-18(26)25-10-5-4-8-17(25)22-14/h2-8,10,12H,9,11,13H2,1H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPDPOJVPRNOCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC(=O)N4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B3008449.png)

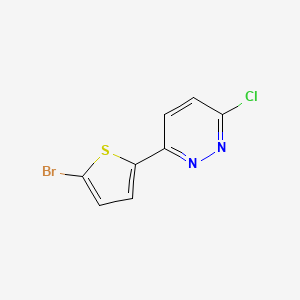
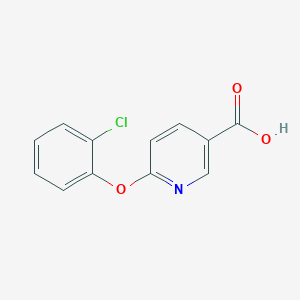
![2,3-Dimethoxy-N-[1-(oxan-4-YL)pyrazol-4-YL]benzamide](/img/structure/B3008457.png)


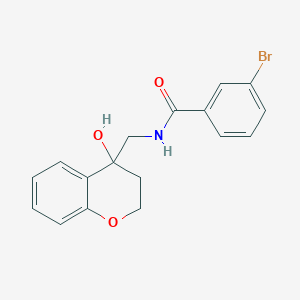
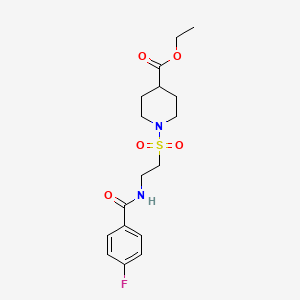
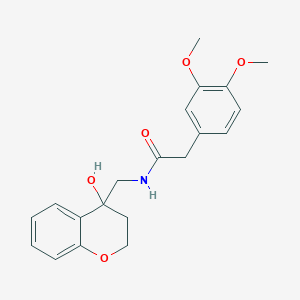
![1-[(Tetrahydro-2H-pyran-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3008466.png)
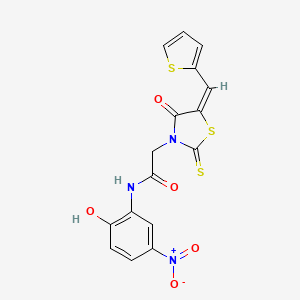
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B3008468.png)
![[1-(4-Fluorophenyl)cyclopropyl]-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B3008471.png)